3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Overview
Description
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. This compound features a pyrrolidin-2-one core with an amino group at the 3-position and a 1-(4-fluorophenyl)ethyl substituent at the 1-position. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-substituted piperidine derivative. The reaction typically involves the formation of a pyrrolidine-2-carbaldehyde intermediate, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A core structure shared with 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one, known for its biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological properties.
Prolinol: Another pyrrolidine derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the 1-(4-fluorophenyl)ethyl substituent, which may confer specific biological activities and properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8(9-2-4-10(13)5-3-9)15-7-6-11(14)12(15)16/h2-5,8,11H,6-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABKZTKKXDLJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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